molecular formula C13H18 B1452586 2-Methyl-5-(3-methylphenyl)-1-pentene CAS No. 1143461-41-9

2-Methyl-5-(3-methylphenyl)-1-pentene

Cat. No.: B1452586
CAS No.: 1143461-41-9
M. Wt: 174.28 g/mol
InChI Key: HFLBXBFNYRAEGC-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-methylphenyl)-1-pentene is an organic compound that belongs to the class of alkenes It is characterized by a pentene backbone with a methyl group at the second position and a 3-methylphenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-methylphenyl)-1-pentene can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylphenylacetylene with 2-bromo-1-pentene in the presence of a strong base such as sodium amide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-methylphenyl)-1-pentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Hydrogenation of the double bond in the presence of a catalyst such as palladium on carbon can yield the corresponding alkane.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation reactions.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Depending on the conditions, products such as 2-Methyl-5-(3-methylphenyl)-1-pentanol, 2-Methyl-5-(3-methylphenyl)-1-pentanone, or 2-Methyl-5-(3-methylphenyl)-1-pentanoic acid can be formed.

    Reduction: The major product is 2-Methyl-5-(3-methylphenyl)-pentane.

    Substitution: Various substituted derivatives of this compound can be obtained.

Scientific Research Applications

2-Methyl-5-(3-methylphenyl)-1-pentene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-methylphenyl)-1-pentene depends on its specific application. In chemical reactions, the compound acts as a reactant that undergoes transformations based on the conditions and reagents used. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-phenyl-1-pentene: Similar structure but lacks the methyl group on the phenyl ring.

    3-Methyl-5-phenyl-1-pentene: Similar structure but the methyl group is on the pentene chain instead of the phenyl ring.

    2-Methyl-5-(4-methylphenyl)-1-pentene: Similar structure but the methyl group is at the fourth position on the phenyl ring.

Uniqueness

2-Methyl-5-(3-methylphenyl)-1-pentene is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions. This structural feature can lead to different physical and chemical properties compared to its similar compounds, making it valuable for specific applications in research and industry.

Biological Activity

2-Methyl-5-(3-methylphenyl)-1-pentene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known by its CAS number 1143461-41-9, is an aliphatic hydrocarbon characterized by a pentene backbone with a methyl group and a 3-methylphenyl substituent. Its structure can be represented as follows:

C1H2C=C(C6H4CH3)C(CH3)C2H5\text{C}_1\text{H}_2\text{C}=\text{C}(\text{C}_6\text{H}_4\text{CH}_3)\text{C}(\text{CH}_3)\text{C}_2\text{H}_5

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit key enzymes involved in metabolic pathways, which can lead to alterations in cellular functions. For instance, its inhibitory effects on acetylcholinesterase (AChE) have been noted, which is crucial for neurotransmitter regulation.

2. Anticancer Potential

Recent studies have suggested that compounds similar to this compound possess anticancer properties. For example, its structural analogs have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in malignant cells . The mechanism may involve the modulation of signaling pathways related to cell growth and survival.

3. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases . This effect may be attributed to its ability to interfere with specific signaling pathways involved in inflammation.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in neurotransmission and inflammation.
  • Enzyme Interaction : Its ability to inhibit enzymes like AChE leads to increased levels of neurotransmitters, enhancing synaptic transmission but potentially causing toxicity at high concentrations.
  • Gene Expression Modulation : It may influence gene expression by interacting with transcription factors, thereby affecting cellular responses and metabolic pathways .

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

Study ReferenceBiological ActivityModel UsedKey Findings
Enzyme InhibitionNeuronal cellsSignificant inhibition of AChE activity leading to increased acetylcholine levels.
Anticancer ActivityVarious cancer cell linesInduced apoptosis and inhibited proliferation at specific concentrations.
Anti-inflammatoryMacrophage cell linesReduced production of TNF-alpha and IL-6 cytokines.

Properties

IUPAC Name

1-methyl-3-(4-methylpent-4-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-11(2)6-4-8-13-9-5-7-12(3)10-13/h5,7,9-10H,1,4,6,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLBXBFNYRAEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251084
Record name Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143461-41-9
Record name Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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